molecular formula C9H13N3O B13253088 4-(Cyclopentyloxy)pyrimidin-5-amine

4-(Cyclopentyloxy)pyrimidin-5-amine

Cat. No.: B13253088
M. Wt: 179.22 g/mol
InChI Key: LSUTXRNKDZZPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyloxy group at the 4-position and an amine group at the 5-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with cyclopentanol in the presence of a base to form the cyclopentyloxy derivative, followed by amination at the 5-position using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclopentyloxy)pyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxy)pyrimidin-5-amine
  • 4-(Ethoxy)pyrimidin-5-amine
  • 4-(Cyclohexyloxy)pyrimidin-5-amine

Uniqueness

4-(Cyclopentyloxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyloxy group provides a unique steric and electronic environment that can influence its reactivity and interaction with biological targets .

Biological Activity

Introduction

4-(Cyclopentyloxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopentyloxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in cancer treatment and other diseases.

PropertyValue
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
IUPAC Name This compound
CAS Number [Not provided]

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the cyclopentyloxy group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.

Potential Targets

  • Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Receptors : It could modulate receptor activity, influencing downstream signaling pathways.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds related to this compound. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values indicating effective inhibition.
  • HeLa (Cervical Cancer) : Significant cytotoxicity observed.
  • MCF-7 (Breast Cancer) : Strong inhibitory effects noted.

These studies suggest that modifications in the pyrimidine structure can lead to enhanced antitumor activity, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Inhibition of c-Met Kinase :
    • A study explored the interaction of pyrimidine derivatives with c-Met kinase, a critical target in cancer therapy. The compound demonstrated competitive inhibition, indicating potential for use in targeted cancer treatments .
  • Phospholipidosis Assay :
    • Another investigation assessed the compound's ability to inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis. The findings suggest that this compound may contribute to phospholipid accumulation in lysosomes, impacting drug safety profiles .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key points include:

  • Substituents on the Pyrimidine Ring : Altering functional groups can enhance or reduce activity.
  • Lipophilicity : The cyclopentyloxy group increases lipophilicity, aiding cellular uptake.

Comparative Analysis

CompoundIC50 (μM)Target
This compoundTBDc-Met Kinase
Related Pyrimidine Derivative5.29 ± 0.58A549 Cell Line
Other PyrimidinesVariousVarious Targets

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopentyloxypyrimidin-5-amine

InChI

InChI=1S/C9H13N3O/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4,10H2

InChI Key

LSUTXRNKDZZPCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=NC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.